molecular formula C₂₂H₂₄D₇O₄P B1153131 Diphenyl 8-Methyl-1-nonanol Phosphate-d7

Diphenyl 8-Methyl-1-nonanol Phosphate-d7

Cat. No.: B1153131
M. Wt: 397.5
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenyl 8-Methyl-1-nonanol Phosphate-d7 is a deuterated organophosphate ester characterized by a branched 8-methyl-1-nonanol backbone and two phenyl groups attached to the phosphate moiety. The deuterium substitution (d7) likely replaces hydrogen atoms at specific positions, enhancing its utility in spectroscopic studies (e.g., NMR) and metabolic tracing due to isotopic stability .

Properties

Molecular Formula

C₂₂H₂₄D₇O₄P

Molecular Weight

397.5

Synonyms

8-Methyl-1-nonanol Diphenyl Phosphate-d7;  Isodecyldiphenyl Phosphate-d7; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Analogues

Table 1: Key Structural Features of Deuterated Phosphate Esters

Compound Name Substituents Deuterium Positions Application Notes
Diphenyl 8-Methyl-1-nonanol Phosphate-d7 Phenyl, 8-methyl-1-nonanol 7 H → D Metabolic studies, NMR tracing
Diphenyl-p-tolyl phosphate-d7 () Phenyl, p-tolyl-d7 7 H → D (p-tolyl) Solvent interaction studies
Di-p-tolylphenyl phosphate-d14 () p-Tolyl-d7, phenyl 14 H → D High-resolution mass spectrometry

Key Observations :

  • Deuterium Impact : Deuteration in similar compounds (e.g., Di-p-tolylphenyl phosphate-d14) improves signal clarity in NMR by minimizing proton interference, a feature critical for tracking host-guest interactions .

Host-Guest Interaction and Solvent Effects

Table 2: Association Constants (Kf) of Phosphine/Phosphate Derivatives

Compound Kf (Association Constant) Solvent Reference
Diphenyl(4-adamantylphenyl)phosphine (AdTPP) ~2 × 10² scCO₂
Diphenyl-p-tolyl phosphate-d7 N/A scCO₂ Inferred

Research Findings :

  • AdTPP, a structurally robust phosphine, exhibits a Kf twice that of simpler diphenyl derivatives in supercritical CO₂ (scCO₂), attributed to its adamantyl group enhancing polar interactions . By analogy, the 8-methyl-1-nonanol group in this compound may similarly enhance polar affinity in non-aqueous solvents.
  • Unlike aqueous systems, scCO₂ lacks hydrophobic effects, necessitating substituents with higher polarity (e.g., methyl branching) to stabilize host-guest complexes .

Spectroscopic and Electronic Properties

Table 3: Substituent Effects on Chemical Shifts

Compound Substituent Electronegativity ¹H/¹⁹Sn NMR Shifts Reference
SnRR’R’’X () High electronegativity Upfield ¹¹⁹Sn
This compound Moderate (methyl branching) Predictable downfield (¹H) Inferred

Key Insights :

  • Electronegative substituents (e.g., p-tolyl) in phosphates correlate with upfield shifts in NMR, as demonstrated in Sn-based compounds . The 8-methyl group, being electron-donating, may cause slight downfield shifts in ¹H NMR compared to non-branched analogs.
  • Deuterium substitution minimizes splitting in ¹H NMR spectra, as seen in Di-p-tolylphenyl phosphate-d14 .

Stability and Functional Performance

  • Thermal Stability: Branched alkyl groups (e.g., 8-methyl-1-nonanol) improve thermal stability over linear-chain phosphates, akin to adamantyl groups in AdTPP .
  • Solubility: Polar supercritical phases (e.g., scCO₂) favor compounds with moderate polarity, suggesting this compound may outperform fully aromatic phosphates in such media .

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